4-Amino-4'-nitrobiphenyl

Beschreibung

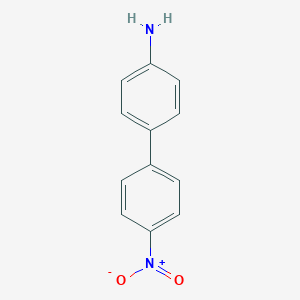

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFVBIYTBGDQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036836 | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-40-1 | |

| Record name | 4-Amino-4′-nitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6O61L798N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Amino-4'-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 4-Amino-4'-nitrobiphenyl, a key intermediate in various chemical and pharmaceutical applications. This document outlines established synthetic methodologies, including Suzuki-Miyaura coupling and Ullmann condensation, and provides comprehensive characterization data.

Physicochemical Properties

4-Amino-4'-nitrobiphenyl, also known as 4-(4-nitrophenyl)aniline, is a solid, light yellow to brown crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 214.22 g/mol | [2][3] |

| Melting Point | 204 °C | [1] |

| pKa | 3.69 ± 0.10 (Predicted) | [1] |

| LogP | 1.9 (Predicted) | [2] |

| CAS Number | 1211-40-1 | [2] |

Synthesis Methodologies

The synthesis of 4-Amino-4'-nitrobiphenyl can be effectively achieved through two primary cross-coupling reactions: the Suzuki-Miyaura coupling and the Ullmann condensation. Both methods offer robust pathways to the desired biaryl structure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. For the synthesis of 4-Amino-4'-nitrobiphenyl, this typically involves the reaction of a 4-haloaniline with 4-nitrophenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling for 4-Amino-4'-nitrobiphenyl.

Experimental Protocol:

A representative protocol for the Suzuki-Miyaura coupling is as follows:

-

Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 eq.), 4-nitrophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In this case, it involves the coupling of a 4-halo-nitrobenzene with aniline, followed by a subsequent functional group transformation, or more directly, the coupling of 4-haloaniline with a suitable nitro-substituted aryl partner.

Reaction Scheme:

Caption: Ullmann Condensation for 4-Amino-4'-nitrobiphenyl.

Experimental Protocol:

A general procedure for the Ullmann condensation is as follows:

-

Reaction Setup: To a sealable reaction vessel, add 4-iodoaniline (1.0 eq.), 4-nitrophenol (1.5 eq.), a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 eq.), and a suitable ligand like L-proline (0.2 eq.).

-

Base and Solvent: Add a base, for example, potassium carbonate (2.0 eq.), and a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

-

Reaction: Seal the vessel and heat the mixture to 100-120 °C for 24-48 hours with vigorous stirring. Monitor the reaction's progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Amino-4'-nitrobiphenyl. The following tables summarize the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 8.20 | d | 2H | Protons ortho to -NO₂ |

| Aromatic Protons | 7.80 | d | 2H | Protons meta to -NO₂ |

| Aromatic Protons | 7.40 | d | 2H | Protons meta to -NH₂ |

| Aromatic Protons | 6.75 | d | 2H | Protons ortho to -NH₂ |

| Amine Proton | 5.80 | s (br) | 2H | -NH₂ |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | 150.0 | C-NH₂ |

| Aromatic Carbon | 146.5 | C-NO₂ |

| Aromatic Carbon | 145.0 | C-C (ipso, nitro-ring) |

| Aromatic Carbon | 128.5 | CH (meta to -NH₂) |

| Aromatic Carbon | 126.0 | CH (meta to -NO₂) |

| Aromatic Carbon | 124.5 | CH (ortho to -NO₂) |

| Aromatic Carbon | 123.0 | C-C (ipso, amino-ring) |

| Aromatic Carbon | 114.0 | CH (ortho to -NH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3300 | N-H stretch (amine) | Strong |

| 1620 | N-H bend (amine) | Medium |

| 1595, 1490 | C=C stretch (aromatic) | Medium-Strong |

| 1510, 1340 | N-O stretch (nitro) | Strong |

| 850 | C-H bend (para-disubstituted) | Strong |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 214 | 100 | [M]⁺ |

| 168 | High | [M - NO₂]⁺ |

| 167 | High | [M - NO₂ - H]⁺ |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the successful formation and verification of the target compound.

Caption: General workflow for synthesis and characterization.

This guide provides a foundational understanding for the synthesis and detailed characterization of 4-Amino-4'-nitrobiphenyl. Researchers are encouraged to consult the primary literature for specific reaction optimization and further applications.

References

An In-depth Technical Guide to 4-Amino-4'-nitrobiphenyl: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-4'-nitrobiphenyl. It details experimental protocols for its synthesis, purification, and analysis, and explores its reactivity and potential as a subject of research in medicinal chemistry and toxicology. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Core Physical and Chemical Properties

4-Amino-4'-nitrobiphenyl is a biphenyl derivative characterized by the presence of an amino group and a nitro group at the 4 and 4' positions, respectively. These functional groups significantly influence its chemical reactivity and biological activity.

Physical Properties

The key physical properties of 4-Amino-4'-nitrobiphenyl are summarized in the table below. The compound is a light yellow to brown crystalline powder at room temperature.[1][2] While its solubility in water is low, it is expected to be soluble in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 214.22 g/mol | [3][4] |

| Appearance | Light yellow to Brown powder/crystal | [1][2] |

| Melting Point | 204 °C | [1][2] |

| Boiling Point (est.) | 354.35 °C | [1][2] |

| Density (est.) | 1.2042 g/cm³ | [1][2] |

| pKa (Predicted) | 3.69 ± 0.10 | [1][2] |

Spectral Data

The structural features of 4-Amino-4'-nitrobiphenyl can be elucidated through various spectroscopic techniques. The following tables summarize key spectral data.

1.2.1. ¹H and ¹³C NMR Spectroscopy

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-4'-nitrobiphenyl would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-H and C=C stretching of the aromatic rings.[3][5]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| N=O Stretch (Nitro, Asymmetric) | 1500 - 1570 |

| N=O Stretch (Nitro, Symmetric) | 1300 - 1370 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

1.2.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Amino-4'-nitrobiphenyl is expected to show strong absorption bands in the UV region due to the π-π* transitions of the aromatic system, with the auxochromic amino group and chromophoric nitro group influencing the position and intensity of these bands.[3][5]

Experimental Protocols

Synthesis of 4-Amino-4'-nitrobiphenyl

A common synthetic route to 4-Amino-4'-nitrobiphenyl involves the selective reduction of one nitro group of 4,4'-dinitrobiphenyl. A detailed experimental protocol is provided below.

2.1.1. Reduction of 4,4'-Dinitrobiphenyl with Sodium Sulfide

This method provides a straightforward approach to selectively reduce one nitro group.

Materials:

-

4,4'-Dinitrobiphenyl

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dinitrobiphenyl in ethanol.

-

In a separate beaker, prepare a solution of sodium sulfide nonahydrate in water.

-

Slowly add the sodium sulfide solution to the ethanolic solution of 4,4'-dinitrobiphenyl with stirring.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the crude 4-Amino-4'-nitrobiphenyl.

Figure 1. Synthesis workflow for 4-Amino-4'-nitrobiphenyl.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a product of high purity.

Solvent Selection: A mixed solvent system, such as ethanol-water, is often effective for the recrystallization of moderately polar compounds like 4-Amino-4'-nitrobiphenyl.

Procedure:

-

Dissolve the crude 4-Amino-4'-nitrobiphenyl in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.

-

To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, during which time crystals of pure 4-Amino-4'-nitrobiphenyl should form.

-

For maximum yield, the flask can be placed in an ice bath to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of 4-Amino-4'-nitrobiphenyl. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength corresponding to one of the absorption maxima of the compound.[3][6]

Chemical Reactivity

The chemical reactivity of 4-Amino-4'-nitrobiphenyl is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director. Therefore, electrophilic substitution reactions are expected to occur on the aminophenyl ring, primarily at the positions ortho to the amino group.

Diazotization of the Amino Group

The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[7][8][9] This diazonium salt can then be used in a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.

Figure 2. Diazotization of 4-Amino-4'-nitrobiphenyl.

Biological Activity

The biological activity of 4-Amino-4'-nitrobiphenyl is an area of interest, particularly due to the known carcinogenicity of its parent compound, 4-aminobiphenyl.

Mutagenicity

4-Amino-4'-nitrobiphenyl has been shown to be mutagenic in the Ames test, a widely used assay for assessing the mutagenic potential of chemical compounds. This positive result suggests that the compound can cause mutations in the DNA of the tester strains of Salmonella typhimurium.[10]

Cytotoxicity

While specific cytotoxicity data for 4-Amino-4'-nitrobiphenyl is limited, studies on related nitroaromatic compounds suggest that it may exhibit cytotoxic effects against various cancer cell lines. For example, some prolinamide derivatives of N-(4'-nitrophenyl) have shown inhibitory activities against human carcinoma cell lines such as HepG2 and A549.[1] Further studies are required to determine the specific IC₅₀ values of 4-Amino-4'-nitrobiphenyl against cell lines like HeLa and HepG2.

Conclusion

4-Amino-4'-nitrobiphenyl is a versatile chemical compound with a rich profile of physical, chemical, and biological properties. This guide has provided a detailed overview of its characteristics, along with practical experimental protocols for its synthesis and analysis. The presence of both an amino and a nitro group on the biphenyl scaffold makes it an interesting candidate for further investigation in the fields of medicinal chemistry, materials science, and toxicology. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diazotisation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 4'-Aminobiphenyl-4-carbonitrile(4854-84-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Data Analysis of 4-Amino-4'-nitrobiphenyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-4'-nitrobiphenyl, a vital intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

While direct experimental values for 4-Amino-4'-nitrobiphenyl are not publicly available in detail, the following tables outline the expected spectroscopic data based on the compound's structure and data from analogous compounds. These tables are formatted for clarity and comparative analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-Amino-4'-nitrobiphenyl

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton | Data not available | - | - | Aromatic Protons |

| Data not available | - | - | Amine Protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | Data not available | Aromatic Carbons |

| Data not available | Carbon attached to Amino Group | |

| Data not available | Carbon attached to Nitro Group |

Table 2: Infrared (IR) Spectroscopy Data for 4-Amino-4'-nitrobiphenyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H stretch (amine) |

| Data not available | - | Aromatic C-H stretch |

| Data not available | - | N-O asymmetric stretch (nitro) |

| Data not available | - | N-O symmetric stretch (nitro) |

| Data not available | - | Aromatic C=C stretch |

| Data not available | - | C-N stretch |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 4-Amino-4'-nitrobiphenyl

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid aromatic compound such as 4-Amino-4'-nitrobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

4-Amino-4'-nitrobiphenyl sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-4'-nitrobiphenyl in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

4-Amino-4'-nitrobiphenyl sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of 4-Amino-4'-nitrobiphenyl with about 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Place a small amount of the mixture into a pellet die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

-

4-Amino-4'-nitrobiphenyl sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 4-Amino-4'-nitrobiphenyl of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse the sample cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

molecular formula and weight of 4-Amino-4'-nitrobiphenyl.

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 4-Amino-4'-nitrobiphenyl, a biphenyl compound of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of 4-Amino-4'-nitrobiphenyl are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂[1][2][3] |

| Molecular Weight | 214.22 g/mol [1][2][3][4] |

Structural Representation

The chemical structure of 4-Amino-4'-nitrobiphenyl is characterized by a biphenyl core with an amino group (-NH₂) and a nitro group (-NO₂) at the 4 and 4' positions, respectively. This arrangement of functional groups dictates its chemical reactivity and potential biological activity.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Amino-4'-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of 4-Amino-4'-nitrobiphenyl, a key chemical intermediate. The document details its physicochemical properties, standardized experimental protocols for their determination, and the underlying principles governing these characteristics.

Core Physicochemical Data

The following table summarizes the key quantitative data for 4-Amino-4'-nitrobiphenyl.

| Property | Value | Source |

| Melting Point | 200.0 to 205.0 °C | |

| 204 °C | [1] | |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 214.22 g/mol | [2][3] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| pKa (Predicted) | 3.69 ± 0.10 | [1] |

Solubility Profile

-

Water: The presence of the large hydrophobic biphenyl structure suggests that 4-Amino-4'-nitrobiphenyl has very low solubility in water.

-

Organic Solvents: It is expected to be more soluble in polar organic solvents that can interact with the amino and nitro groups, and also accommodate the nonpolar biphenyl system. Such solvents may include acetone, ethanol, and ethyl acetate. Its solubility in nonpolar solvents like hexane is likely to be limited.

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for reproducible and accurate measurements.

Melting Point Determination

The melting point of 4-Amino-4'-nitrobiphenyl can be determined using the capillary method with a calibrated melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of dry 4-Amino-4'-nitrobiphenyl is placed in a mortar and finely ground with a pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating run can be performed to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow rate, typically 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines a general method for determining the solubility of 4-Amino-4'-nitrobiphenyl in various solvents.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Graduated pipettes or burettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Preparation: A pre-weighed amount of 4-Amino-4'-nitrobiphenyl (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to the test tube containing the sample.

-

Equilibration: The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) to facilitate dissolution. The sample is then allowed to stand to observe if any solid settles.

-

Observation: The solubility is assessed visually. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

Semi-Quantitative Assessment: For a more detailed analysis, the amount of solvent required to completely dissolve the sample can be incrementally added and recorded. This allows for an estimation of solubility in terms of mg/mL. The temperature at which the solubility is determined should be recorded.

Visualization of Physicochemical Determinants

The following diagram illustrates the key molecular and external factors that influence the solubility and melting point of a solid organic compound like 4-Amino-4'-nitrobiphenyl.

Factors affecting physicochemical properties.

References

4-Amino-4'-nitrobiphenyl: A Technical Guide on its Historical Context, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-4'-nitrobiphenyl is a biphenyl derivative of significant interest in toxicological and cancer research. Its historical context is intrinsically linked to the industrial production of dyestuffs and rubber antioxidants, where its precursor, 4-nitrobiphenyl, and its primary metabolite, 4-aminobiphenyl, were of considerable commercial importance. The discovery of the potent carcinogenicity of 4-aminobiphenyl in the mid-20th century led to a significant focus on related compounds. It is now understood that 4-Amino-4'-nitrobiphenyl acts as a procarcinogen, exerting its genotoxic effects primarily after in vivo reduction of the nitro group to an amino group, thereby forming the highly carcinogenic 4-aminobiphenyl. This technical guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and the well-established biological mechanism of action of its carcinogenic metabolite.

Historical Context and Discovery

The history of 4-Amino-4'-nitrobiphenyl is not marked by a singular moment of discovery but rather by its emergence within the broader context of industrial aromatic amine chemistry and the subsequent toxicological investigations that followed. The industrial production of 4-aminobiphenyl, a recognized human bladder carcinogen, began in the United States in 1935 and continued until 1955.[1][2] This compound was synthesized from 4-nitrobiphenyl, which itself was prepared by the nitration of biphenyl.[3]

The carcinogenicity of 4-aminobiphenyl became evident through epidemiological studies of occupationally exposed workers, who showed a significantly increased incidence of bladder cancer.[2][4][5] One study reported that 11.1% of workers in a plant manufacturing 4-aminobiphenyl developed bladder cancer.[2][4] These findings led to the cessation of its production and a heightened scrutiny of related compounds.

Evidence later emerged that 4-nitrobiphenyl is metabolized in vivo to 4-aminobiphenyl, establishing it as a potent carcinogen as well.[1] Animal studies, particularly in dogs, demonstrated that 4-nitrobiphenyl could induce malignant bladder tumors, similar to 4-aminobiphenyl.[1] Given this metabolic relationship, 4-Amino-4'-nitrobiphenyl is considered a procarcinogen, a substance that is converted into a carcinogen through metabolic processes in the body. While specific studies on the carcinogenicity of 4-Amino-4'-nitrobiphenyl are less common, its toxicological profile is largely inferred from its conversion to 4-aminobiphenyl.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-Amino-4'-nitrobiphenyl is provided below.

Table 1: Physicochemical Properties of 4-Amino-4'-nitrobiphenyl

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [6][7] |

| Molecular Weight | 214.22 g/mol | [6][7] |

| Appearance | Light yellow to brown powder/crystals | TCI |

| Melting Point | 200-205 °C | TCI |

| Boiling Point (est.) | 354.35 °C | ChemicalBook |

| Density (est.) | 1.2042 g/cm³ | ChemicalBook |

| pKa (predicted) | 3.69 ± 0.10 | ChemicalBook |

| Solubility | Slightly soluble in cold water, soluble in hot water and organic solvents. | [4] (for 4-aminobiphenyl) |

| CAS Number | 1211-40-1 | [7] |

Table 2: Spectroscopic Data for 4-Amino-4'-nitrobiphenyl

| Spectroscopy | Data Highlights | Source |

| ¹H NMR | Spectra available, specific chemical shifts depend on solvent. | [7] |

| ¹³C NMR | Spectra available. | [7] |

| Infrared (IR) | KBr wafer spectrum available. | [7] |

| UV-Vis | Spectra available. | [7] |

| Mass Spectrometry | Mass spectra available. | [7] |

Experimental Protocols

Two primary synthetic routes to 4-Amino-4'-nitrobiphenyl are the selective reduction of 4,4'-dinitrobiphenyl and the Ullmann condensation. Detailed experimental protocols based on established chemical principles are provided below.

Synthesis via Selective Reduction of 4,4'-Dinitrobiphenyl

This method involves the selective reduction of one of the two nitro groups of 4,4'-dinitrobiphenyl. Sodium sulfide or ammonium bisulfide are commonly used reagents for such selective reductions.

Experimental Protocol:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4,4'-dinitrobiphenyl (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Preparation: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) or ammonium bisulfide ((NH₄)HS) (typically 1-1.5 equivalents) in water.

-

Reaction: Gently heat the solution of 4,4'-dinitrobiphenyl to reflux. Add the sulfide solution dropwise from the dropping funnel over a period of 1-2 hours. The color of the reaction mixture will typically change.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure the formation of the desired product and consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water. The product, 4-Amino-4'-nitrobiphenyl, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 4-Amino-4'-nitrobiphenyl.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis via Ullmann Condensation

The Ullmann condensation provides an alternative route, involving the copper-catalyzed reaction of an aryl halide with an amine.[8][9][10]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, combine 4-bromoaniline (1 equivalent), 1-bromo-4-nitrobenzene (1 equivalent), a copper(I) catalyst (e.g., CuI or copper bronze, typically 0.1-1 equivalent), a ligand (e.g., 1,10-phenanthroline or an amino acid, if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene.

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-210 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress using TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and the high-boiling solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Analyze the purified product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Biological Mechanism and Signaling Pathways

The primary mechanism of toxicity and carcinogenicity of 4-Amino-4'-nitrobiphenyl is through its in vivo conversion to 4-aminobiphenyl. The metabolic activation of 4-aminobiphenyl is a multi-step process that leads to the formation of DNA adducts, which can induce mutations and initiate carcinogenesis.[4][11]

Metabolic Activation Pathway of 4-Aminobiphenyl:

-

N-Oxidation: In the liver, 4-aminobiphenyl undergoes N-oxidation catalyzed by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-4-aminobiphenyl.[4] This is a critical activation step.

-

Esterification: The N-hydroxy metabolite can then undergo O-esterification (O-acetylation or O-sulfation) to form reactive esters. These esters are unstable and can spontaneously break down to form highly reactive nitrenium ions.

-

Glucuronidation and Transport: Alternatively, the N-hydroxy metabolite can be conjugated with glucuronic acid to form N-glucuronide. This more stable conjugate is transported to the urinary bladder.

-

Activation in the Bladder: In the acidic environment of the urine, the N-glucuronide is hydrolyzed, releasing the N-hydroxy-4-aminobiphenyl. This can then be further activated by protonation to form the reactive nitrenium ion.

-

DNA Adduct Formation: The electrophilic nitrenium ion readily reacts with nucleophilic sites on DNA, primarily at the C8 position of guanine, to form DNA adducts.

-

Mutation and Carcinogenesis: These DNA adducts can cause mutations during DNA replication if not repaired, leading to the initiation of cancer, particularly bladder cancer.[2]

Caption: Metabolic activation pathway of 4-aminobiphenyl leading to bladder cancer.

Conclusion

4-Amino-4'-nitrobiphenyl serves as a significant case study in the field of chemical carcinogenesis. While not a direct-acting carcinogen, its metabolic conversion to the well-characterized human carcinogen 4-aminobiphenyl underscores the importance of understanding the metabolic fate of xenobiotics. The historical link to occupational cancer highlights the critical role of industrial hygiene and toxicological screening. For researchers and professionals in drug development, the study of compounds like 4-Amino-4'-nitrobiphenyl provides valuable insights into the mechanisms of chemical toxicity and the design of safer chemical entities. This technical guide has provided a consolidated resource on its historical context, synthesis, and the biological pathways central to its toxicity, offering a foundation for further research and risk assessment.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann coupling-An overview - operachem [operachem.com]

- 11. benchchem.com [benchchem.com]

4-Amino-4'-nitrobiphenyl: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and adhere to all applicable institutional and governmental regulations when handling chemical substances.

Executive Summary

4-Amino-4'-nitrobiphenyl is a chemical intermediate with significant toxicological concerns, primarily related to its carcinogenic potential. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and toxicological profile to inform risk assessment and mitigation strategies in a research and development setting. The information presented is a synthesis of available safety data sheets, toxicological reports, and metabolism studies. Particular emphasis is placed on its classification as a harmful substance upon ingestion, skin contact, or inhalation, and its association with carcinogenicity.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of 4-Amino-4'-nitrobiphenyl is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 214.22 g/mol | [1][2][3] |

| CAS Number | 1211-40-1 | [1][2][3] |

| Appearance | Light yellow to brown powder or crystals | [1][3] |

| Melting Point | 204°C | [1][3] |

| Boiling Point | 354.35°C (estimate) | [1][3] |

| pKa | 3.69 ± 0.10 (Predicted) | [1] |

| Stability | Stable under normal conditions. | [1][3] |

Hazard Identification and Classification

4-Amino-4'-nitrobiphenyl is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Carcinogenicity | Suspected | May cause cancer |

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of 4-Amino-4'-nitrobiphenyl, stringent safety protocols must be followed.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Eyewash stations and safety showers must be readily accessible.[5][6]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4] Contaminated clothing should be removed and laundered before reuse.[4]

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where this chemical is handled.[4]

-

Wash hands thoroughly after handling.[4]

-

Avoid breathing dust.

First Aid Measures

In case of exposure, the following first aid procedures should be followed immediately.

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4] |

Toxicity Profile

The toxicity of 4-Amino-4'-nitrobiphenyl is a significant concern, with evidence pointing towards its carcinogenic potential.

Acute Toxicity

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] An oral LD50 of 500 mg/kg in rats has been reported.[7] Symptoms of acute exposure may include irritation to the eyes, skin, and respiratory tract.[8] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis.[7]

Carcinogenicity

While there is no direct data on the carcinogenicity of 4-Amino-4'-nitrobiphenyl in humans, it is closely related to 4-nitrobiphenyl and 4-aminobiphenyl, both of which are recognized carcinogens.[9][10] 4-Nitrobiphenyl is metabolized in vivo to 4-aminobiphenyl (4-ABP), a known human bladder carcinogen.[9][11][12][13] Studies in dogs have shown that oral administration of 4-nitrobiphenyl can induce bladder carcinomas.[9][14] Given this metabolic relationship, 4-Amino-4'-nitrobiphenyl should be handled as a suspected human carcinogen.

Metabolism and Genotoxicity

The primary concern regarding the toxicity of 4-Amino-4'-nitrobiphenyl stems from its metabolic activation. It is a metabolite of 4-nitrobiphenyl.[11][12][13] The metabolic pathway of 4-nitrobiphenyl involves reduction to 4-aminobiphenyl, which is a known human carcinogen that can cause urinary bladder cancer.[9][10] This metabolic activation pathway is a critical component of its toxicological profile.

Experimental Protocols Overview

Detailed, step-by-step experimental protocols for toxicity testing of 4-Amino-4'-nitrobiphenyl are typically found within peer-reviewed scientific literature. The following provides an overview of the types of studies that have been conducted on the parent compound, 4-nitrobiphenyl, which informs the understanding of 4-Amino-4'-nitrobiphenyl's toxicity.

-

Metabolism Studies: In vitro studies using rat liver fractions (S-9) under anaerobic conditions have been employed to identify metabolites.[11][12][13] These experiments typically involve incubating the compound with the liver fraction and then using techniques like High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) to separate and identify the resulting metabolic products.[11][12][13]

-

Carcinogenicity Bioassays: Long-term animal studies are used to assess carcinogenic potential. For instance, studies on 4-nitrobiphenyl involved oral administration to dogs over an extended period, followed by histopathological examination of tissues to identify tumor formation.[9][14]

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 4-Amino-4'-nitrobiphenyl in a laboratory setting.

Caption: Workflow for the safe handling of 4-Amino-4'-nitrobiphenyl.

Postulated Metabolic Activation Pathway

This diagram illustrates the potential metabolic activation of 4-nitrobiphenyl, for which 4-Amino-4'-nitrobiphenyl is a key intermediate, leading to carcinogenic metabolites.

Caption: Postulated metabolic pathway of 4-nitrobiphenyl.

References

- 1. 4-AMINO-4'-NITROBIPHENYL price,buy 4-AMINO-4'-NITROBIPHENYL - chemicalbook [chemicalbook.com]

- 2. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-AMINO-4'-NITROBIPHENYL CAS#: 1211-40-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nj.gov [nj.gov]

- 6. restoredcdc.org [restoredcdc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Reductive metabolism of 4-nitrobiphenyl by rat liver fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. 4-Nitrobiphenyl (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]

A Comprehensive Technical Guide on the Theoretical Electronic Structure of 4-Amino-4'-nitrobiphenyl

This guide offers an in-depth analysis of the electronic structure of 4-Amino-4'-nitrobiphenyl (ANB), a molecule with significant potential in materials science and drug development. It is intended for researchers, scientists, and professionals in these fields, providing a summary of theoretical and experimental findings to facilitate further research and application.

Core Concepts: Electronic Structure and Intramolecular Charge Transfer

4-Amino-4'-nitrobiphenyl (ANB) is a push-pull system, featuring an electron-donating amino (-NH₂) group and an electron-withdrawing nitro (-NO₂) group at opposite ends of a biphenyl backbone. This arrangement facilitates a significant intramolecular charge transfer (ICT) from the amino to the nitro group upon electronic excitation. This ICT is the primary determinant of its noteworthy nonlinear optical (NLO) properties and its solvatochromic behavior, where its absorption and emission spectra are sensitive to the polarity of the solvent. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is key to elucidating these phenomena.

Theoretical Investigations of Electronic Properties

The electronic properties of ANB and related molecules are extensively studied using quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These computational methods provide detailed insights into the molecule's electronic landscape.

Data Presentation: Calculated Electronic Properties of a Representative Push-Pull Biphenyl

| Property | Calculated Value | Unit |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.89 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.45 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.44 | eV |

| Ionization Potential (IP) | 5.89 | eV |

| Electron Affinity (EA) | 2.45 | eV |

| Electronegativity (χ) | 4.17 | eV |

| Chemical Hardness (η) | 1.72 | eV |

| Chemical Softness (S) | 0.29 | eV⁻¹ |

| Electrophilicity Index (ω) | 5.06 | eV |

| Dipole Moment (μ) | 7.54 | Debye |

Table 1: Calculated electronic properties for a representative push-pull biphenyl derivative using DFT (B3LYP/6-31G).*

Experimental Protocols

3.1. Synthesis of 4-Amino-4'-nitrobiphenyl

A general method for the synthesis of ANB involves the reduction of 4,4'-dinitrobiphenyl or the nitration of 4-aminobiphenyl. A detailed protocol for a related compound, o-amino-p'-nitrobiphenyl, can be adapted for this purpose.

Protocol: Synthesis of a Nitrated Aminobiphenyl Derivative

-

Nitration of the Aminobiphenyl Precursor:

-

Dissolve the aminobiphenyl precursor in concentrated sulfuric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, pour the reaction mixture onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash the solid with water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified nitrated aminobiphenyl.

-

3.2. UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for studying the electronic transitions in ANB and its solvatochromic properties.

Protocol: Measurement of UV-Vis Spectra in Various Solvents

-

Preparation of Stock Solution:

-

Prepare a stock solution of ANB in a high-purity solvent (e.g., spectroscopic grade acetonitrile) at a concentration of approximately 1 x 10⁻³ M.

-

-

Preparation of Sample Solutions:

-

From the stock solution, prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in a range of solvents with varying polarities (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, and dimethyl sulfoxide).

-

-

Spectroscopic Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes with a 1 cm path length.

-

Record the absorption spectra of each solution over a wavelength range of approximately 250-600 nm, using the respective pure solvent as a reference.

-

Identify the wavelength of maximum absorption (λmax) for the intramolecular charge transfer band in each solvent.

-

-

Data Analysis:

-

Analyze the shift in λmax as a function of solvent polarity parameters (e.g., dielectric constant, Reichardt's ET(30) scale) to quantify the solvatochromic effect.

-

Visualization of Computational Workflow

Since no specific signaling pathways involving the electronic structure of ANB were identified in the literature, the following diagram illustrates the logical workflow of a typical computational study on its electronic properties.

Caption: Computational workflow for studying the electronic structure of ANB.

This comprehensive guide provides a foundational understanding of the theoretical and experimental aspects of 4-Amino-4'-nitrobiphenyl's electronic structure. The provided data and protocols serve as a starting point for further investigation and application of this versatile molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-4'-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span various industries, including textiles, printing, and coatings. In the realm of scientific research, particularly in drug development and diagnostics, azo compounds are valuable as chromogenic substrates, biological stains, and potential therapeutic agents. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aromatic amine.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 4-Amino-4'-nitrobiphenyl as the primary aromatic amine. 4-Amino-4'-nitrobiphenyl is a key intermediate that, due to its biphenyl structure and the presence of a nitro group, can be used to synthesize dyes with unique shades and properties.

Data Presentation

The following table summarizes key quantitative data for the synthesis of representative azo dyes derived from 4-Amino-4'-nitrobiphenyl and other structurally similar aromatic amines. This data is provided to offer an expected range of yields and spectral properties.

| Starting Amine | Coupling Component | Dye Product | Yield (%) | Melting Point (°C) | λmax (nm) |

| 4-Amino-4'-nitrobiphenyl | Phenol | 4-((4'-nitro-[1,1'-biphenyl]-4-yl)diazenyl)phenol | ~75-85 | Not Reported | Not Reported |

| 4-Amino-4'-nitrobiphenyl | 2-Naphthol | 1-((4'-nitro-[1,1'-biphenyl]-4-yl)diazenyl)naphthalen-2-ol | ~80-90 | Not Reported | Not Reported |

| p-Nitroaniline | N,N-diethylaniline | N,N-diethyl-4-((4-nitrophenyl)diazenyl)aniline | 91[1] | Not Reported | Not Reported |

| p-Amino acetophenone | Phenol | 4-((4-acetylphenyl)diazenyl)phenol | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The following protocols describe the general methodology for the synthesis of azo dyes from 4-Amino-4'-nitrobiphenyl.

Protocol 1: Synthesis of 4-((4'-nitro-[1,1'-biphenyl]-4-yl)diazenyl)phenol

This protocol details the synthesis of an azo dye through the diazotization of 4-Amino-4'-nitrobiphenyl and subsequent coupling with phenol.

Materials:

-

4-Amino-4'-nitrobiphenyl

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

-

Starch-iodide paper

Procedure:

Step 1: Diazotization of 4-Amino-4'-nitrobiphenyl

-

In a 250 mL beaker, suspend 2.14 g (0.01 mol) of 4-Amino-4'-nitrobiphenyl in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-Amino-4'-nitrobiphenyl. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C.

-

Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization reaction. The resulting solution is the diazonium salt of 4-Amino-4'-nitrobiphenyl.

Step 2: Azo Coupling with Phenol

-

In a separate 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 10 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude dye in an oven at 60-70 °C.

-

For purification, recrystallize the crude product from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 1-((4'-nitro-[1,1'-biphenyl]-4-yl)diazenyl)naphthalen-2-ol

This protocol outlines the synthesis of a naphthol-based azo dye.

Materials:

-

4-Amino-4'-nitrobiphenyl

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

-

Starch-iodide paper

Procedure:

Step 1: Diazotization of 4-Amino-4'-nitrobiphenyl

-

Follow the same procedure as described in Protocol 1, Step 1 to prepare the diazonium salt of 4-Amino-4'-nitrobiphenyl.

Step 2: Azo Coupling with 2-Naphthol

-

In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 15 mL of 10% aqueous sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A deeply colored precipitate will form.

-

Continue stirring the mixture for 30-60 minutes at 0-5 °C.

-

Isolate the dye by filtration, wash with cold water, and dry.

-

Recrystallize the crude dye from ethanol to obtain the pure product.

Visualizations

Synthesis Pathway of Azo Dyes from 4-Amino-4'-nitrobiphenyl

Caption: General synthesis pathway for azo dyes.

Experimental Workflow for Azo Dye Synthesis

Caption: Workflow for azo dye synthesis.

References

Application Notes and Protocols for 4-Amino-4'-nitrobiphenyl as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4'-nitrobiphenyl is a versatile chemical intermediate characterized by the presence of both an amino (-NH2) and a nitro (-NO2) group on a biphenyl backbone. This unique structure, featuring both an electron-donating and an electron-withdrawing group, makes it a valuable precursor in the synthesis of a variety of more complex molecules. Its applications span the manufacturing of dyes, the development of advanced materials, and the synthesis of pharmaceutical compounds.[1][2]

This document provides detailed protocols and safety information for the use of 4-Amino-4'-nitrobiphenyl as a chemical intermediate in common organic synthesis reactions.

Compound Information and Safety Data

A thorough understanding of the properties and hazards of 4-Amino-4'-nitrobiphenyl is crucial before its use in any experimental setting.

Table 1: Physicochemical and Safety Data for 4-Amino-4'-nitrobiphenyl

| Property | Value | Reference |

| Chemical Name | 4-Amino-4'-nitrobiphenyl | [3] |

| Synonyms | 4'-Nitro-4-biphenylamine, 4-Amino-4'-nitrodiphenyl | [3] |

| CAS Number | 1211-40-1 | [3] |

| Molecular Formula | C12H10N2O2 | [3][4] |

| Molecular Weight | 214.22 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 126 - 129 °C (259 - 264 °F) | |

| Boiling Point | 191 °C (376 °F) at 20 hPa | |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H350: May cause cancer. | [3][6] |

| Precautionary Statements | P201, P202, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P308+P313, P405, P501 | [6] |

Safety Precautions:

-

Engineering Controls: Always handle 4-Amino-4'-nitrobiphenyl in a well-ventilated chemical fume hood.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[7][8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[7] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Experimental Protocols

4-Amino-4'-nitrobiphenyl serves as a key starting material for various chemical transformations. The following protocols are representative examples of its application.

Protocol 1: Reduction of the Nitro Group to Synthesize 4,4'-Diaminobiphenyl

This protocol details the reduction of the nitro group of 4-Amino-4'-nitrobiphenyl to an amino group, yielding 4,4'-Diaminobiphenyl, a monomer used in the synthesis of high-performance polymers.

Reaction Scheme:

Caption: Reduction of 4-Amino-4'-nitrobiphenyl to 4,4'-Diaminobiphenyl.

Materials and Reagents:

-

4-Amino-4'-nitrobiphenyl

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Distilled water

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Amino-4'-nitrobiphenyl (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4'-Diaminobiphenyl.

-

Purify the product by recrystallization or column chromatography.

Table 2: Representative Data for the Synthesis of 4,4'-Diaminobiphenyl

| Parameter | Value |

| Reactant | 4-Amino-4'-nitrobiphenyl |

| Product | 4,4'-Diaminobiphenyl |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 128-131 °C |

Protocol 2: Diazotization of the Amino Group and Subsequent Azide Substitution

This protocol describes the conversion of the amino group of 4-Amino-4'-nitrobiphenyl into an azide group via a diazonium salt intermediate. The resulting 4-Azido-4'-nitrobiphenyl can be used in "click chemistry" reactions.

Workflow Diagram:

Caption: Workflow for the synthesis of 4-Azido-4'-nitrobiphenyl.

Materials and Reagents:

-

4-Amino-4'-nitrobiphenyl

-

Sodium nitrite (NaNO2)

-

Sodium azide (NaN3)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

Suspend 4-Amino-4'-nitrobiphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 10 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Table 3: Representative Data for the Synthesis of 4-Azido-4'-nitrobiphenyl

| Parameter | Value |

| Reactant | 4-Amino-4'-nitrobiphenyl |

| Product | 4-Azido-4'-nitrobiphenyl |

| Typical Yield | 70-85% |

| Purity (by NMR) | >95% |

| Appearance | Yellow to brown solid |

Conclusion

4-Amino-4'-nitrobiphenyl is a valuable and versatile intermediate in organic synthesis. The protocols provided herein offer a starting point for its use in constructing more complex molecules. Due to its hazardous nature, strict adherence to safety protocols is mandatory. Researchers should always consult the latest Safety Data Sheet (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. nj.gov [nj.gov]

Application Notes and Protocols for 4-Amino-4'-nitrobiphenyl in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 4-Amino-4'-nitrobiphenyl (ANB) in the synthesis of high-performance polymers and functional materials. Due to its unique molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, ANB is a promising building block for materials with interesting optical and thermal properties. While specific literature detailing the direct use of 4-Amino-4'-nitrobiphenyl in extensive polymer synthesis is limited, this document provides representative protocols and expected properties based on well-established synthesis routes for analogous aromatic compounds.

High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid, polar 4-Amino-4'-nitrobiphenyl moiety into a polyamide backbone is expected to result in polymers with high glass transition temperatures and excellent thermal stability.

Application: High-Temperature Resistant Films and Fibers

Polyamides derived from ANB are anticipated to be suitable for applications requiring high thermal and mechanical performance, such as insulating films in electronics, protective coatings, and fibers for advanced composites.

Experimental Protocol: Representative Synthesis of an Aromatic Polyamide via Phosphorylation Polycondensation

This protocol describes a general method for the synthesis of aromatic polyamides from a diamine and a dicarboxylic acid using the Yamazaki-Higashi phosphorylation reaction. This method is adaptable for the polymerization of 4-Amino-4'-nitrobiphenyl with various aromatic dicarboxylic acids.

Materials:

-

4-Amino-4'-nitrobiphenyl (ANB)

-

Aromatic dicarboxylic acid (e.g., Terephthalic acid or Isophthalic acid)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Lithium Chloride (LiCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the aromatic dicarboxylic acid (10 mmol), LiCl (1.0 g), and anhydrous NMP (20 mL).

-

Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved.

-

Add 4-Amino-4'-nitrobiphenyl (10 mmol) and anhydrous pyridine (10 mL) to the solution.

-

To this stirred solution, add triphenyl phosphite (22 mmol) at room temperature.

-

Heat the reaction mixture to 105°C and maintain this temperature for 3-4 hours under continuous stirring and nitrogen flow. The viscosity of the solution will increase as the polymerization proceeds.

-

After cooling to room temperature, pour the viscous polymer solution into 500 mL of ethanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer by filtration and wash it thoroughly with hot ethanol and then with deionized water to remove residual solvents and reagents.

-

Dry the polymer in a vacuum oven at 100°C for 24 hours.

Data Presentation: Expected Properties of ANB-Based Polyamides

The following table summarizes the expected range of properties for aromatic polyamides synthesized using 4-Amino-4'-nitrobiphenyl, based on data from analogous aromatic polyamides.[1][2]

| Property | Expected Value Range |

| Inherent Viscosity (dL/g) | 0.5 - 1.5 |

| Glass Transition Temp. (Tg, °C) | 250 - 350 |

| 10% Weight Loss Temp. (TGA, °C) | > 450 in N₂, > 400 in air |

| Tensile Strength (MPa) | 80 - 150 |

| Tensile Modulus (GPa) | 2.0 - 4.0 |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc) |

High-Performance Aromatic Polyimides

Aromatic polyimides are renowned for their outstanding thermal stability, excellent mechanical properties, and good dielectric performance, making them essential materials in the aerospace and electronics industries. The integration of the 4-Amino-4'-nitrobiphenyl unit is predicted to yield polyimides with very high thermal resistance and potentially interesting charge-transfer characteristics.

Application: Dielectric Films and Advanced Composites

Polyimides based on ANB could be utilized as dielectric substrates for flexible printed circuits, high-temperature wire insulation, and as a matrix resin for advanced carbon fiber composites used in aerospace applications.

Experimental Protocol: Representative Synthesis of an Aromatic Polyimide via a Two-Step Method

This protocol outlines the common two-step synthesis of aromatic polyimides, which involves the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization. This method can be adapted for the reaction of 4-Amino-4'-nitrobiphenyl with various aromatic dianhydrides.

Materials:

-

4-Amino-4'-nitrobiphenyl (ANB)

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure:

Step 1: Synthesis of Poly(amic acid)

-

In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-Amino-4'-nitrobiphenyl (10 mmol) in anhydrous DMAc (30 mL) under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride (10 mmol) in small portions to the stirred solution. Maintain the temperature at 0-5°C using an ice bath to control the exothermic reaction.

-